molecular formula C14H17N5OS B2935874 N-(1-Cyanobutyl)-4-methyl-2-(1-methylpyrazol-4-YL)-1,3-thiazole-5-carboxamide CAS No. 1385380-67-5

N-(1-Cyanobutyl)-4-methyl-2-(1-methylpyrazol-4-YL)-1,3-thiazole-5-carboxamide

Cat. No. B2935874
CAS RN: 1385380-67-5
M. Wt: 303.38
InChI Key: QWIHPWYYFIXIPG-UHFFFAOYSA-N
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Description

“N-(1-Cyanobutyl)-4-methyl-2-(1-methylpyrazol-4-YL)-1,3-thiazole-5-carboxamide” is a complex organic compound that contains several functional groups including a cyanobutyl group, a methyl group, a pyrazolyl group, a thiazole ring, and a carboxamide group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the cyanobutyl group could be introduced through a cyanoacetylation reaction . The pyrazolyl group could be synthesized from 5-amino-pyrazoles . The thiazole ring could be formed through a cyclization reaction . The carboxamide group could be introduced in the final step through a reaction with an amine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The presence of nitrogen in the pyrazolyl group and the thiazole ring would likely result in the formation of multiple tautomers .


Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions due to the presence of several reactive functional groups. For example, the cyanobutyl group could undergo reactions with nucleophiles . The pyrazolyl group could participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Imaging Agents

N-(1-Cyanobutyl)-4-methyl-2-(1-methylpyrazol-4-YL)-1,3-thiazole-5-carboxamide and related compounds have been explored for their potential in various scientific research applications, particularly in the synthesis of imaging agents for positron emission tomography (PET). For example, compounds synthesized from related chemical structures have been developed as potential PET agents for imaging of enzymes involved in neuroinflammation, indicating their potential utility in neuroscientific research and the diagnosis of neurodegenerative diseases (Xiaohong Wang et al., 2018). This involves the synthesis of complex molecules that can bind to specific enzymes or receptors in the brain, allowing for the visualization of biological processes associated with inflammation and potentially aiding in the early detection of conditions like Alzheimer's disease.

Antiviral and Anticancer Applications

Compounds with a similar structure have been investigated for their antiviral and anticancer activities. Thiazole derivatives, for instance, have shown promise in the development of new therapeutic agents. Studies have revealed the synthesis of thiazole C-nucleosides demonstrating potential antiviral activity against various viruses, including herpes and parainfluenza, as well as inhibitory effects on purine nucleotide biosynthesis, which is crucial for DNA replication and repair in cancer cells (P. C. Srivastava et al., 1977). This research suggests that modifications of the thiazole ring, as seen in this compound, could lead to the development of new drugs with antiviral or anticancer properties.

Neuroinflammation and Microglia Imaging

Another significant application is in the imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) with PET radiotracers specific for CSF1R. This application is particularly relevant for studying neuroinflammation and the role of microglia in various neuropsychiatric disorders (A. Horti et al., 2019). Such studies are crucial for understanding the mechanisms underlying diseases like Alzheimer's, Parkinson's, and traumatic brain injury, and for developing targeted therapies.

Supramolecular Gelators and Chemical Synthesis

Research into N-(thiazol-2-yl)benzamide derivatives, which are structurally related to this compound, has explored their use as supramolecular gelators. These studies focus on the role of methyl functionality and non-covalent interactions in gelation behavior, which has implications for materials science and the development of novel materials with specific physical properties (P. Yadav & Amar Ballabh, 2020). This research contributes to the broader field of supramolecular chemistry, where the assembly of molecules into ordered structures is used to create new materials with unique characteristics.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could focus on exploring its potential applications, optimizing its synthesis, and studying its physical and chemical properties in more detail .

properties

IUPAC Name

N-(1-cyanobutyl)-4-methyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5OS/c1-4-5-11(6-15)18-13(20)12-9(2)17-14(21-12)10-7-16-19(3)8-10/h7-8,11H,4-5H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIHPWYYFIXIPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)C1=C(N=C(S1)C2=CN(N=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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